Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-

Catalog No.
S1973075
CAS No.
7426-75-7
M.F
C12H12N2O2
M. Wt
216.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-

CAS Number

7426-75-7

Product Name

Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-

IUPAC Name

2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c1-2-10(12-14-6-8-16-12)4-3-9(1)11-13-5-7-15-11/h1-4H,5-8H2

InChI Key

ZDNUPMSZKVCETJ-UHFFFAOYSA-N

SMILES

C1COC(=N1)C2=CC=C(C=C2)C3=NCCO3

Canonical SMILES

C1COC(=N1)C2=CC=C(C=C2)C3=NCCO3
Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-], also known as bis(2,2'-dihydroxy-1,4-phenylene)oxalate, is a monomer used in the preparation of poly(phenylene oxide) (PPO) derivatives. It is a white crystalline powder with a molecular weight of 285.26 g/mol. The compound has been studied for its biological activities, including as an antibacterial, antifungal, and antitumor agent.
Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-] has a melting point of 228-230°C, and a boiling point of 525.7°C at 760 mmHg. The compound is moderately soluble in water and soluble in ethanol, methanol, and acetone. It has a molecular formula of C14H12N2O6 and a density of 1.5 g/cm3.
Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-] can be synthesized by the reaction of phenylenediamine with oxalic acid in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently oxidized to yield the final product. The resulting compound can be characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Various analytical methods have been used to quantify oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-] in different matrices. Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is a commonly used method for the determination of this compound in biological samples. Other techniques, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE), have also been employed to measure this compound in different matrices.
Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-] has been studied for its various biological activities. Reports have indicated that the compound possesses antibacterial, antifungal, and antitumor properties. The antibacterial activity of this compound is attributed to its ability to inhibit DNA synthesis and cell division. The antifungal activity is due to the inhibition of ergosterol biosynthesis. Additionally, oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-] has shown cytotoxic activity against various cancer cell lines.
Studies have shown that oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-] is moderately toxic. The compound has been reported to induce genotoxicity, mutagenicity, and animal lethality at high doses. It is essential to follow good laboratory practices and standard operating procedures when handling this compound in scientific experiments to ensure staff safety.
Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-] has been used in various scientific experiments as a monomer in the production of polymers, such as PPO derivatives. The compound has also been used in the synthesis of other biologically active compounds, including oxazole derivatives with antimicrobial and anticancer activities.
Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-] has been the subject of several research studies focused on its biological activities, such as antibacterial, antifungal, and antitumor properties. The compound has also been studied for its potential application in the production of PPO derivatives, which have various industrial applications. Although the studies have provided significant insights regarding this compound, several questions and knowledge gaps remain.
Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-] has the potential for various applications in research and industry. For example, the ability of this compound to inhibit DNA synthesis and cell division makes it an attractive candidate for the development of novel antibacterial agents. Additionally, the compound's antifungal and anticancer properties make it a promising candidate for the development of antifungal and anticancer drugs.
Despite the promising biological activities of oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-], several limitations and knowledge gaps remain. First, there is limited information regarding the compound's pharmacokinetic and pharmacodynamic properties, which are necessary for the development of safe and effective drugs. Second, more studies are necessary to establish the compound's safety in human trials. Finally, further research is needed to explore the compound's potential applications in other fields, such as materials science.
The potential future directions in the research of oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-] include:
1. Development of novel antibacterial agents: Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-] could be modified to improve its antibacterial activity and properties.
2. Development of anticancer drugs: Further research is needed to explore the compound's anticancer properties and to develop novel compounds with improved activity and safety.
3. Study of the compound's mechanism of action: More research is necessary to understand the molecular mechanisms underlying the compound's biological activities.
4. Development of materials with improved properties: Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-] could be used as a building block for the synthesis of other biologically active materials with improved properties.
5. Human Trials: Further research on this compound's pharmacokinetic and pharmacodynamic properties can lead to a better understanding of its potential in human trials.

XLogP3

1

Other CAS

7426-75-7

Wikipedia

Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-

General Manufacturing Information

Oxazole, 2,2'-(1,4-phenylene)bis[4,5-dihydro-: ACTIVE

Dates

Modify: 2023-08-16

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